N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351599-31-9
VCID: VC6353531
InChI: InChI=1S/C19H20N4O4S.ClH/c24-18(14-3-11-28-13-14)20-4-5-22-6-8-23(9-7-22)19(25)15-12-17(27-21-15)16-2-1-10-26-16;/h1-3,10-13H,4-9H2,(H,20,24);1H
SMILES: C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl
Molecular Formula: C19H21ClN4O4S
Molecular Weight: 436.91

N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

CAS No.: 1351599-31-9

Cat. No.: VC6353531

Molecular Formula: C19H21ClN4O4S

Molecular Weight: 436.91

* For research use only. Not for human or veterinary use.

N-(2-(4-(5-(furan-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride - 1351599-31-9

Specification

CAS No. 1351599-31-9
Molecular Formula C19H21ClN4O4S
Molecular Weight 436.91
IUPAC Name N-[2-[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C19H20N4O4S.ClH/c24-18(14-3-11-28-13-14)20-4-5-22-6-8-23(9-7-22)19(25)15-12-17(27-21-15)16-2-1-10-26-16;/h1-3,10-13H,4-9H2,(H,20,24);1H
Standard InChI Key AQIIEIJEWUQCBI-UHFFFAOYSA-N
SMILES C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiophene-3-carboxamide group linked via an ethyl chain to a piperazine ring, which is further conjugated to a 5-(furan-2-yl)isoxazole-3-carbonyl moiety. The thiophene ring, a sulfur-containing heterocycle, contributes to electron-rich aromaticity, while the piperazine spacer enhances solubility and facilitates interactions with biological targets through its basic nitrogen atoms. The isoxazole-furan hybrid ring system introduces rigidity and potential hydrogen-bonding sites, critical for target engagement .

Key Functional Groups

  • Thiophene-3-carboxamide: Provides a planar aromatic system for π-π stacking interactions.

  • Piperazine ethyl chain: Enhances conformational flexibility and cationic character at physiological pH.

  • 5-(Furan-2-yl)isoxazole-3-carbonyl: Combines oxygen and nitrogen heteroatoms for hydrogen bonding and dipole interactions.

Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₄O₄S
Molecular Weight436.91 g/mol
IUPAC NameN-[2-[4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide hydrochloride
SMILESC1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4.Cl
InChI KeyAQIIEIJEWUQCBI-UHFFFAOYSA-N

The hydrochloride salt form improves aqueous solubility, though exact solubility data remain unreported.

Synthesis and Optimization

Multi-Step Synthesis Pathway

The synthesis involves four primary stages:

  • Isoxazole Ring Formation: Cyclocondensation of furan-2-carbaldehyde with hydroxylamine yields the 5-(furan-2-yl)isoxazole intermediate.

  • Piperazine Coupling: The isoxazole carbonyl group is activated (e.g., via mixed anhydride or DCC coupling) for amide bond formation with piperazine.

  • Ethyl Spacer Introduction: N-alkylation of the piperazine nitrogen with 2-chloroethylamine links the thiophene carboxamide group.

  • Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, enhancing crystallinity and stability .

Critical Reaction Conditions

  • Temperature: 353–373 K for N-alkylation steps .

  • Catalysts: Potassium carbonate for deprotonation during alkylation .

  • Solvents: Polar aprotic solvents like DMF optimize reaction kinetics .

Physicochemical and Pharmacokinetic Properties

Calculated Properties

ParameterValue
LogP (Predicted)2.8 (Moderate lipophilicity)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8
Topological Polar Surface Area125 Ų

While experimental solubility data are unavailable, the compound’s TPSA and logP suggest moderate permeability and potential for oral bioavailability.

Stability Considerations

  • Acidic Conditions: The hydrochloride salt may dissociate in high-pH environments, releasing the free base.

  • Photostability: Conjugated furan and isoxazole rings could necessitate light-protected storage to prevent degradation .

Biological Activity and Mechanistic Hypotheses

Target Prediction

Structural analogs with piperazine-isoxazole motifs exhibit affinity for:

  • Serotonin Receptors (5-HT): Modulating neurotransmission and neuroinflammatory pathways .

  • Kinase Enzymes: Inhibiting BRAF or MAPK pathways in oncology .

  • Microbial Enzymes: Disrupting bacterial DNA gyrase or fungal ergosterol synthesis .

Comparative Bioactivity Data

Analog StructureTarget IC₅₀Therapeutic Area
Pyrazole-piperazine hybrids5-HT₁A: 12 nMNeuropathic pain
Isoxazole-carboxamidesBRAF V600E: 8 nMMelanoma
Furan-thiophene conjugatesCYP51: 0.2 μg/mLAntifungal

Though direct data for the compound are lacking, these analogs suggest plausible mechanisms .

Future Research Directions

Priority Investigations

  • In Vitro Screening: Assess affinity for 5-HT receptors, kinases, and microbial targets.

  • ADMET Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding.

  • Crystallography: Resolve 3D structure to inform structure-based drug design .

Synthetic Optimization

  • Bioisosteric Replacement: Substitute furan with thiophene to enhance metabolic stability.

  • Prodrug Strategies: Mask the carboxamide as an ester to improve oral absorption .

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